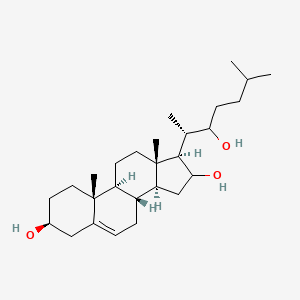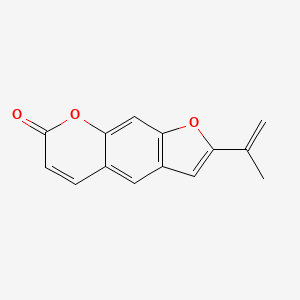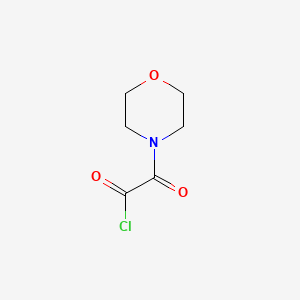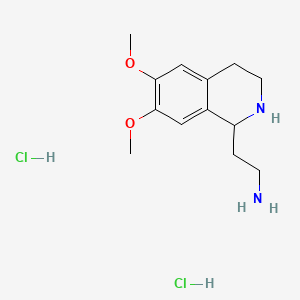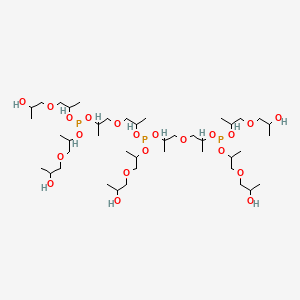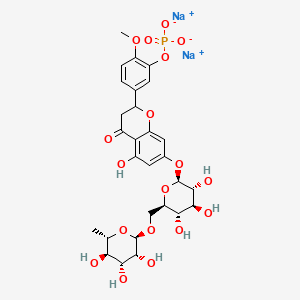
Vanadium oxide (V6O13)
Overview
Description
Vanadium oxide (V6O13) is a type of vanadium oxide with unique electrical, optical, optoelectronic, and magnetic properties . It is a blue-black crystalline powder and is used in the preparation of vanadium alloys . It is an oxidizing agent, commonly used as a catalyst in the contact process (production of sulfuric acid) to oxidize sulfur dioxide to sulfur trioxide .
Synthesis Analysis
V6O13 can be synthesized by hydrothermal and solvothermal methods . The best reaction time for hydrothermal synthesis of V6O13 is 3.5 hours . Another method involves the heat treatment of ammonium metavanadate (NH4VO3) .Molecular Structure Analysis
Vanadium oxides have a structurally and chemically versatile sub-class of polyoxometalates . The formation, templating mechanism, and aggregation under aqueous and non-aqueous conditions are fundamental concepts of their formation .Chemical Reactions Analysis
V6O13 exhibits metallic conductivity at room temperature and has a three-dimensional framework structure suitable for Zn-ion transport . To improve the high-rate properties of V6O13, the K-ion intercalation method was adopted .Physical And Chemical Properties Analysis
V6O13 has a density of 3.91 and a melting point of approximately 1500℃ . It is soluble in nitric, hydrofluoric, and concentrated sulfuric acids . It also exhibits metallic conductivity at room temperature .Scientific Research Applications
- Role of V6O13 : V6O13, as a positive electrode material, has excellent electrochemical performance. Researchers have studied its application in supercapacitors, where it contributes to high power density, long service life, and fast charging/discharging capabilities .
- Hybrid Supercapacitors : V6O13 contributes to lithium-ion hybrid supercapacitors (LHS) that combine the benefits of supercapacitors and lithium-ion batteries. LHS systems store energy through Li+ ions, offering high power and energy density .
Lithium-Ion Supercapacitors
Energy Storage Devices
Mechanism of Action
Target of Action
Vanadium Oxide (V6O13) primarily targets the intercalation and de-intercalation of lithium ions in energy storage devices, such as lithium-ion batteries . This is facilitated by the double cavity chain structure of V6O13, which provides sufficient space for the ions .
Biochemical Pathways
The biochemical pathways affected by V6O13 involve the electronic band structures, which are influenced by the crystal structure and other factors . The compound shows an “intermediate band” with narrow bandwidths, lying just below the higher conduction bands, which play a critical role in optical and thermoelectric processes .
Pharmacokinetics
These properties allow V6O13 to show significant thermoelectric properties .
Result of Action
The action of V6O13 results in changes in the electronic band structures and the phase of the compound . For instance, bands corresponding to “valence electrons” are found to be fully occupied in the insulating phases . The compound also shows a high capacity for energy storage, thanks to its layered structure that allows for the intercalation of ions .
Safety and Hazards
V6O13 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
dioxovanadiooxy(dioxo)vanadium;dioxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/13O.6V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZPVKRMCXHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V]=O.O=[V]=O.O=[V]=O.O=[V]=O.O=[V](=O)O[V](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O13V6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium IV,V oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vanadium oxide (V6O13) | |
CAS RN |
12037-42-2 | |
| Record name | Vanadium oxide (V6O13) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium oxide (V6O13) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![Decahydro-1H-cyclopenta[B]indolizine](/img/structure/B576990.png)
